2,2-Difluoro-5-methyl-1,3-cyclohexanedione monohydrate
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Overview
Description
2,2-Difluoro-5-methyl-1,3-cyclohexanedione monohydrate is a chemical compound with the molecular formula C7H10F2O3 It is a derivative of cyclohexanedione, characterized by the presence of two fluorine atoms and a methyl group on the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-5-methyl-1,3-cyclohexanedione monohydrate typically involves the fluorination of 5-methyl-1,3-cyclohexanedione. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the 2-position of the cyclohexane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-5-methyl-1,3-cyclohexanedione monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanedione derivatives.
Scientific Research Applications
2,2-Difluoro-5-methyl-1,3-cyclohexanedione monohydrate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-5-methyl-1,3-cyclohexanedione monohydrate involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.
Comparison with Similar Compounds
5-Methyl-1,3-cyclohexanedione: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,2-Difluoro-1,3-cyclohexanedione: Similar fluorination pattern but without the methyl group, leading to variations in biological activity and applications.
Uniqueness: 2,2-Difluoro-5-methyl-1,3-cyclohexanedione monohydrate is unique due to the combination of fluorine atoms and a methyl group on the cyclohexane ring. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C7H10F2O3 |
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Molecular Weight |
180.15 g/mol |
IUPAC Name |
2,2-difluoro-5-methylcyclohexane-1,3-dione;hydrate |
InChI |
InChI=1S/C7H8F2O2.H2O/c1-4-2-5(10)7(8,9)6(11)3-4;/h4H,2-3H2,1H3;1H2 |
InChI Key |
NAEYRLRGFZBAPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(C(=O)C1)(F)F.O |
Origin of Product |
United States |
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